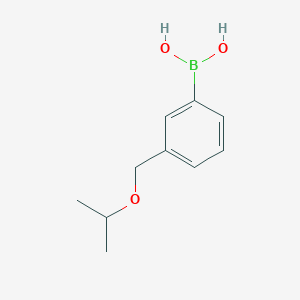
2-(2-Fluorophenyl)-2-(phenylamino)acetic acid
Overview
Description
2-(2-Fluorophenyl)-2-(phenylamino)acetic acid, or 2-FPA, is an organic compound with an interesting chemical structure and properties. It is a chiral amide that is used in many scientific applications, including synthesis, drug discovery, and analytical chemistry.
Scientific Research Applications
2-FPA has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including drugs, pesticides, and amino acids. 2-FPA is also used in drug discovery, as it has been found to be a potent inhibitor of the enzyme cyclooxygenase-2. Additionally, 2-FPA is used in analytical chemistry to determine the structure of organic compounds.
Mechanism Of Action
2-FPA is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the metabolism of arachidonic acid, an essential fatty acid, to form prostaglandins and other inflammatory mediators. By inhibiting the activity of COX-2, 2-FPA can reduce inflammation and pain.
Biochemical And Physiological Effects
2-FPA has been studied for its effects on the biochemical and physiological processes of the body. It has been found to reduce inflammation and pain, as well as to inhibit the growth of certain cancer cells. Additionally, 2-FPA has been found to reduce the risk of cardiovascular disease and stroke.
Advantages And Limitations For Lab Experiments
2-FPA is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it has a low toxicity level, making it safe to use in laboratory experiments. However, 2-FPA is not suitable for use in long-term experiments, as it has a relatively short shelf life.
Future Directions
There are many potential future directions for 2-FPA research. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to develop new synthesis methods and to improve the stability of 2-FPA. Finally, 2-FPA could be further studied for its potential applications in drug discovery and analytical chemistry.
properties
IUPAC Name |
2-anilino-2-(2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-12-9-5-4-8-11(12)13(14(17)18)16-10-6-2-1-3-7-10/h1-9,13,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPNBZSGLDLKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-2-(phenylamino)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





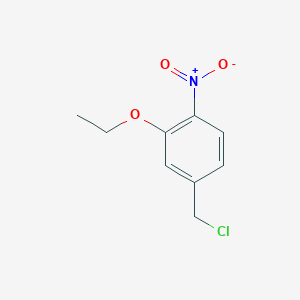

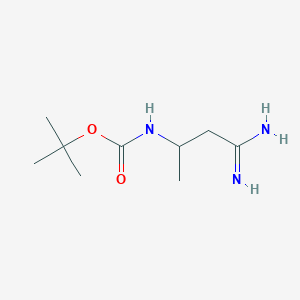

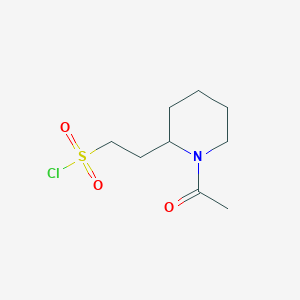
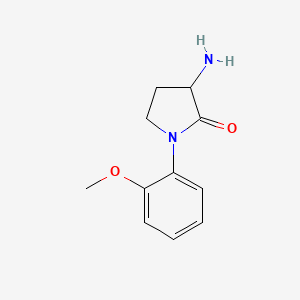
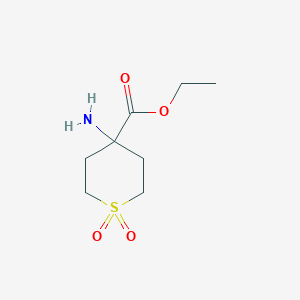

![3-chloro-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1526859.png)
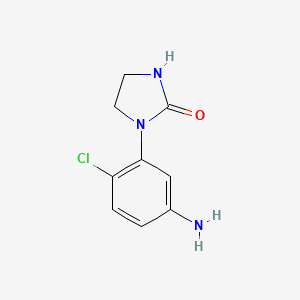
![3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one](/img/structure/B1526864.png)
